N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide
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Overview
Description
“N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a chlorophenyl group and a prop-2-enamide group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex 3D structure due to the presence of the thiazole ring and the chlorophenyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide group and the thiazole ring) would influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c1-2-11(16)14-10-7-17-12(15-10)8-4-3-5-9(13)6-8/h2-7H,1H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXYHPZGSIFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CSC(=N1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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